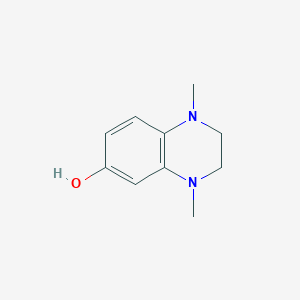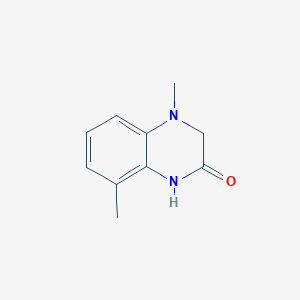
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated and substituted with a methyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde typically involves the functionalization of the tetrahydroquinoline ring. One common method includes the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of quinoline derivatives followed by selective functionalization. The use of heterogeneous catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. These actions contribute to its neuroprotective and antidepressant effects .
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its neuroprotective properties.
2-Methyl-1,2,3,4-tetrahydroquinoline: Another methyl-substituted tetrahydroquinoline with distinct chemical properties.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a wide range of biological activities
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of neuroprotective and antidepressant effects sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydro-2H-quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2,4,6,8H,3,5,7H2,1H3 |
Clave InChI |
IZMSIYWLASIREE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C(C=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
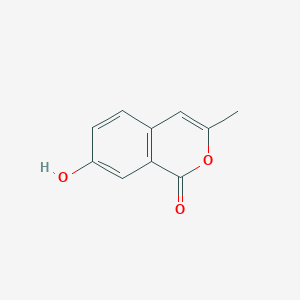
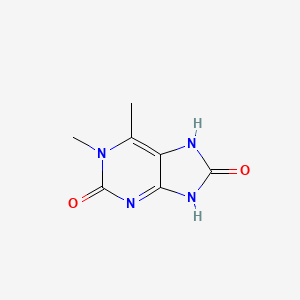

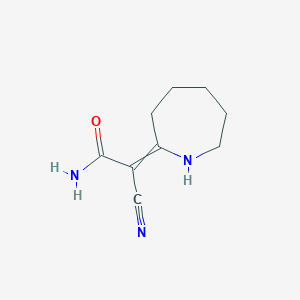
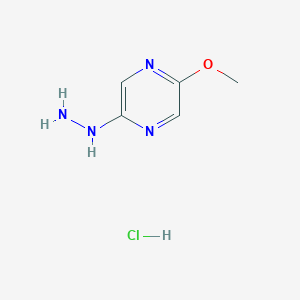
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)
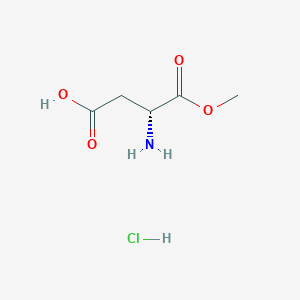
![(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)
